4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-PFDoA has been studied for its potential applications in self-assembled monolayers (SAMs) []. SAMs are ordered assemblies of molecules on a substrate and are used in various technological applications, including biosensors, corrosion protection, and microfluidics. Research suggests that 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-PFDoA can form stable and well-defined SAMs on various metal surfaces, offering potential for developing novel materials with specific functionalities [].
4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-PFDoA belongs to a class of man-made chemicals known as perfluoroalkyl and polyfluoroalkyl substances (PFAS). These chemicals are persistent in the environment and have been linked to various adverse health effects in humans and wildlife []. Research on 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-PFDoA primarily focuses on environmental monitoring and understanding its fate and transport in the environment []. This research is crucial for assessing the potential risks associated with this specific PFAS and informing regulatory decisions.
2H,2H,3H,3H-Perfluorodecanoic acid is a perfluorinated carboxylic acid with the molecular formula and a molecular weight of approximately 442.12 g/mol. This compound is characterized by a long carbon chain fully substituted with fluorine atoms, which imparts unique properties such as high hydrophobicity and resistance to thermal degradation. It is often referred to in the context of environmental studies due to its classification as a per- and polyfluoroalkyl substance (PFAS) and its potential persistence in the environment .
As a perfluorinated compound, 2H,2H,3H,3H-Perfluorodecanoic acid exhibits limited reactivity compared to non-fluorinated organic compounds. It is primarily stable under normal conditions but can undergo hydrolysis in the presence of strong bases or acids. The carboxylic acid functional group can participate in typical acid-base reactions and can form salts with bases. Additionally, it can undergo esterification reactions with alcohols to form perfluorinated esters .
The synthesis of 2H,2H,3H,3H-Perfluorodecanoic acid typically involves multi-step fluorination processes starting from non-fluorinated fatty acids or their derivatives. One common method includes the electrochemical fluorination of decanoic acid or its precursors under controlled conditions to ensure complete fluorination of the carbon chain. The resulting compound may require purification through distillation or chromatography to achieve the desired purity levels for analytical applications .
2H,2H,3H,3H-Perfluorodecanoic acid finds applications primarily in environmental analysis as a reference standard for detecting PFAS in various matrices such as water and soil. Its unique properties make it useful in studies related to environmental contamination and toxicology. Additionally, it may be utilized in specialized research settings focused on proteomics and other biochemical applications .
Interaction studies involving 2H,2H,3H,3H-Perfluorodecanoic acid have primarily focused on its behavior in biological systems and its interactions with cellular components. Research has suggested that PFAS compounds can bind to proteins and alter their function or stability. Furthermore, studies have shown that these compounds can interact with lipid membranes due to their amphiphilic nature, potentially affecting membrane integrity and function .
Several compounds share structural similarities with 2H,2H,3H,3H-Perfluorodecanoic acid due to their perfluorinated nature:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
Perfluorooctanoic Acid | C8HF15O2 | 414.07 g/mol | Shorter carbon chain; known for bioaccumulation |
Perfluorononanoic Acid | C9HF17O2 | 462.09 g/mol | Similar properties but one less carbon atom |
Perfluoroundecanoic Acid | C11HF21O2 | 492.13 g/mol | Longer carbon chain; increased hydrophobicity |
Uniqueness: The uniqueness of 2H,2H,3H,3H-Perfluorodecanoic acid lies in its medium-chain length among PFAS compounds, which influences its environmental persistence and biological interactions differently compared to shorter or longer-chain counterparts .
Corrosive